

An In-depth Technical Guide to 2-(4-Fluorophenyl)benzoic Acid

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)benzoic acid

Cat. No.: B157549

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CAS Number: 1841-57-2

This technical guide provides a comprehensive overview of **2-(4-Fluorophenyl)benzoic acid**, a fluorinated biaryl carboxylic acid of interest to researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical properties, synthesis, potential biological activities, and relevant experimental methodologies.

Chemical and Physical Properties

2-(4-Fluorophenyl)benzoic acid, also known as 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid, is a white crystalline solid. The incorporation of a fluorine atom onto the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and organic synthesis.

Table 1: Physicochemical and Computational Data for **2-(4-Fluorophenyl)benzoic acid**

Property	Value
CAS Number	1841-57-2
Molecular Formula	C ₁₃ H ₉ FO ₂
Molecular Weight	216.21 g/mol
Melting Point	>225 °C
Boiling Point	340.9 °C at 760 mmHg
Appearance	White crystalline solid
Topological Polar Surface Area (TPSA)	37.3 Å ²
logP (calculated)	3.19
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Rotatable Bonds	2

Synthesis of 2-(4-Fluorophenyl)benzoic Acid

The primary synthetic route to **2-(4-Fluorophenyl)benzoic acid** is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the creation of biaryl systems. The general scheme involves the coupling of a 2-halobenzoic acid derivative with a 4-fluorophenylboronic acid.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of 2-arylbenzoic acids, adapted for the specific synthesis of **2-(4-Fluorophenyl)benzoic acid**. This protocol is based on established methodologies for sterically hindered substrates.

Materials:

- 2-Bromobenzoic acid (1.0 equivalent)
- 4-Fluorophenylboronic acid (1.2 equivalents)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 equivalents)
- 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equivalents)
- Potassium phosphate (K_3PO_4), anhydrous (3.0 equivalents)
- Toluene, anhydrous
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, 4-fluorophenylboronic acid, and anhydrous potassium phosphate.
- Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.
- Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
- Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or flash column chromatography on silica gel.

Synthesis Workflow Diagram



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A representative workflow for the synthesis of **2-(4-Fluorophenyl)benzoic acid**.

Potential Biological Activities and Applications

While specific biological data for **2-(4-Fluorophenyl)benzoic acid** is not extensively documented in publicly available literature, the structural motif is common in compounds with a wide range of pharmacological activities. The introduction of fluorine can enhance metabolic stability and binding affinity to biological targets. Derivatives of fluorinated benzoic acids are being investigated for various therapeutic applications.

Anticancer and Antimicrobial Potential

Derivatives of benzoic acid and fluorinated aromatic compounds have shown promise as both anticancer and antimicrobial agents. For instance, certain fluorophenyl-substituted pyrazole derivatives have demonstrated potent antibacterial activity, with Minimum Inhibitory

Concentrations (MICs) as low as 0.5 $\mu\text{g}/\text{mL}$ against various Gram-positive bacteria. Similarly, other benzoic acid derivatives have been evaluated for their anticancer properties, with some showing IC_{50} values in the low micromolar range against cell lines like MCF-7 (human breast adenocarcinoma).

Table 2: Representative Biological Activity of Structurally Related Compounds

Compound Class	Activity Type	Target/Organism	Potency (IC_{50} / MIC)
Fluorophenyl-substituted pyrazoles	Antibacterial	<i>S. aureus</i>	MIC as low as 1 $\mu\text{g}/\text{mL}$
Benzoic acid-triazole hybrids	Anticancer	MCF-7 cells	IC_{50} : 15.6 μM
Sulfonamido-benzoic acid derivatives	Anticancer	HT-29 cells	IC_{50} : 3.9 μM
Fluorinated benzofuran derivatives	Anticancer	HCT116 cells	IC_{50} : 19.5 μM

Note: The data in this table is for structurally related compounds and should not be directly attributed to **2-(4-Fluorophenyl)benzoic acid** itself without specific experimental validation.

Mechanism of Action Considerations

The mechanism of action for benzoic acid derivatives can be diverse. In antimicrobial applications, they may disrupt cellular processes through their acidic nature or by inhibiting key enzymes, such as those involved in folate synthesis. In the context of cancer, potential mechanisms could involve the inhibition of enzymes like histone deacetylases (HDACs) or interference with specific signaling pathways that are crucial for cancer cell proliferation and survival.

Due to the lack of specific data for **2-(4-Fluorophenyl)benzoic acid**, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its specific biological targets and mechanisms of action.

Spectroscopic Data Interpretation

While specific spectra for **2-(4-Fluorophenyl)benzoic acid** are not provided, the expected characteristic peaks based on its structure are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of **2-(4-Fluorophenyl)benzoic acid** is expected to show the following characteristic absorption bands:

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm^{-1} , characteristic of the hydrogen-bonded hydroxyl group.
- C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm^{-1} .
- C=O Stretch (Carbonyl): A strong, sharp absorption band between 1720-1680 cm^{-1} .
- C=C Stretch (Aromatic): Multiple bands in the 1600-1450 cm^{-1} region.
- C-O Stretch (Carboxylic Acid): A peak in the 1320-1210 cm^{-1} range.
- C-F Stretch: A strong absorption typically found in the 1250-1000 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum would show complex multiplets in the aromatic region (typically 7.0-8.2 ppm). The carboxylic acid proton would appear as a broad singlet far downfield (often >10 ppm).
- ^{13}C NMR: The spectrum would display signals for the carbonyl carbon (typically >165 ppm) and multiple signals in the aromatic region (115-165 ppm). The carbon atom directly bonded to the fluorine atom would show a large coupling constant ($^1\text{J}_{\text{C-F}}$).

Conclusion

2-(4-Fluorophenyl)benzoic acid is a valuable chemical intermediate with significant potential in the fields of pharmaceutical development and materials science. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura cross-coupling. While specific

biological data for this compound is limited, its structural features suggest that it is a promising scaffold for the design of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into its biological activity and mechanism of action is warranted to fully explore its potential.

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